REACTION_CXSMILES
|
[O:1]([CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])P(OP([O-])([O-])=O)(=O)[O-].[CH2:15]=[CH:16][C:17](=[CH2:19])[CH3:18]>>[CH3:13][C:12]([CH3:14])=[CH:11][CH2:10][OH:1].[CH3:19][C:17]([OH:1])([CH:16]=[CH2:15])[CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(P([O-])(=O)OP(=O)([O-])[O-])CC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCO)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C=C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]([CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])P(OP([O-])([O-])=O)(=O)[O-].[CH2:15]=[CH:16][C:17](=[CH2:19])[CH3:18]>>[CH3:13][C:12]([CH3:14])=[CH:11][CH2:10][OH:1].[CH3:19][C:17]([OH:1])([CH:16]=[CH2:15])[CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(P([O-])(=O)OP(=O)([O-])[O-])CC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCO)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C=C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |